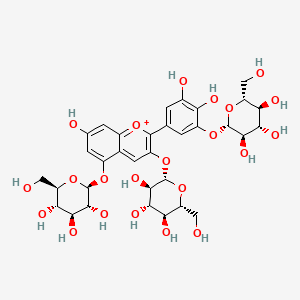

Delphinidin 3,5,3'-triglucoside

Description

Properties

Molecular Formula |

C33H41O22+ |

|---|---|

Molecular Weight |

789.7 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[2,3-dihydroxy-5-[7-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromenylium-2-yl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C33H40O22/c34-6-17-21(40)24(43)27(46)31(53-17)50-14-4-10(37)3-13-11(14)5-16(52-33-29(48)26(45)23(42)19(8-36)55-33)30(49-13)9-1-12(38)20(39)15(2-9)51-32-28(47)25(44)22(41)18(7-35)54-32/h1-5,17-19,21-29,31-36,40-48H,6-8H2,(H2-,37,38,39)/p+1/t17-,18-,19-,21-,22-,23-,24+,25+,26+,27-,28-,29-,31-,32-,33-/m1/s1 |

InChI Key |

YDAVXGXZAIUFTB-KCRRSQHJSA-O |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C3=C(C=C4C(=CC(=CC4=[O+]3)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)OC2C(C(C(C(O2)CO)O)O)O)C3=C(C=C4C(=CC(=CC4=[O+]3)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization of Delphinidin 3,5,3 Triglucoside

Advanced Spectroscopic Methodologies for Structural Confirmation

The definitive identification of Delphinidin (B77816) 3,5,3'-triglucoside relies on a combination of sophisticated spectroscopic methods. Each technique provides unique insights into the molecule's complex architecture, from the connectivity of its atoms to the nature of its light-absorbing chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the delphinidin core and the anomeric protons of the three glucose units. The chemical shifts and coupling constants of these anomeric protons are particularly diagnostic for determining the attachment points and the stereochemistry of the glycosidic linkages. For instance, a large coupling constant (typically around 7-8 Hz) for an anomeric proton is indicative of a β-glycosidic bond.

The ¹³C NMR spectrum would complement the proton data, with characteristic signals for the carbons of the flavylium (B80283) ring system and the three glucose moieties. The chemical shifts of the carbons directly bonded to the glycosidic oxygens (C-3, C-5, and C-3') would be significantly affected by glycosylation, providing direct evidence for the substitution pattern.

Table 1: Predicted Key ¹H and ¹³C NMR Resonances for Delphinidin 3,5,3'-Triglucoside

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale/Comments |

| H-4 | ~8.9 | ~135 | Proximity to the oxonium ion results in a downfield shift. |

| H-6, H-8 | ~6.5-7.0 | ~95-100 | Protons on the A-ring. |

| H-2', H-6' | ~7.7 | ~110-115 | Protons on the B-ring. |

| Anomeric H (3x) | ~5.0-5.5 | - | Signals for the three anomeric protons of the glucose units. |

| C-2 | - | ~162 | Carbon of the heterocyclic C-ring. |

| C-3 | - | ~144 | Glycosylation site, downfield shift expected. |

| C-4 | - | ~135 | Carbon adjacent to the oxonium ion. |

| C-5 | - | ~157 | Glycosylation site, downfield shift expected. |

| C-3' | - | ~145 | Glycosylation site, downfield shift expected. |

| Anomeric C (3x) | - | ~101-105 | Signals for the three anomeric carbons of the glucose units. |

Note: The predicted values are based on data from related delphinidin glycosides and are for illustrative purposes. Actual values may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (MS) Techniques for Isomeric Differentiation

High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition and for differentiating between isomers of this compound. The exact mass of the molecular ion provides a highly accurate molecular formula. For this compound (C₃₃H₄₁O₂₂⁺), the theoretical exact mass is 789.2089 g/mol .

Tandem mass spectrometry (MS/MS) is crucial for distinguishing between isomers, such as those with different glycosylation sites. The fragmentation pattern in the MS/MS spectrum reveals the sequence of sugar loss. For this compound, the initial fragmentation would involve the loss of one or more glucose units (162 Da each). The observation of fragment ions corresponding to the loss of one, two, and finally all three glucose moieties to yield the delphinidin aglycone (m/z 303) would confirm the triglucoside nature of the molecule.

The relative abundance of the fragment ions can also provide clues about the location of the sugar residues. For example, the glycosidic bond at the 3-position is often found to be more labile than those at the 5 or 3' positions in many anthocyanins. This would result in a more intense ion corresponding to the loss of the C-3 glucose. The differentiation between isomers, such as this compound and a hypothetical Delphinidin 3,7,3'-triglucoside, would rely on subtle differences in their fragmentation patterns, which would require careful analysis and comparison with known standards or theoretical fragmentation models.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Theoretical m/z | Description |

| [M]⁺ | C₃₃H₄₁O₂₂⁺ | 789.2089 | Molecular ion |

| [M - Glc]⁺ | C₂₇H₃₁O₁₇⁺ | 627.1561 | Loss of one glucose unit |

| [M - 2Glc]⁺ | C₂₁H₂₁O₁₂⁺ | 465.1033 | Loss of two glucose units |

| [M - 3Glc]⁺ | C₁₅H₁₁O₇⁺ | 303.0504 | Delphinidin aglycone |

Note: Glc represents a glucose moiety (C₆H₁₀O₅, 162.0528 Da).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-visible (UV-Vis) spectroscopy provides valuable information about the electronic structure of the delphinidin chromophore. The spectrum of this compound is expected to exhibit two major absorption bands. The first, in the UV region around 270-280 nm, corresponds to the benzoyl system (B-ring). The second, and more characteristic band, appears in the visible region, typically between 520 nm and 540 nm in acidic solutions, and is responsible for the pigment's color. sielc.comresearchgate.net This band arises from the extended π-conjugation of the benzopyrylium system.

The position and intensity of the visible absorption maximum (λ_max) are sensitive to the substitution pattern of the aglycone and the nature and position of the glycosyl groups. Glycosylation at the 3- and 5-positions generally leads to a slight hypsochromic (blue) shift compared to the aglycone. The addition of a third glucose at the 3'-position is likely to have a minor effect on the λ_max but can influence the molar absorptivity. The pH of the solution significantly impacts the UV-Vis spectrum due to structural transformations of the anthocyanin.

Table 3: Typical UV-Vis Absorption Maxima for Delphinidin and its Glycosides in Acidic Methanol

| Compound | λ_max (nm) - Band I (Visible) | λ_max (nm) - Band II (UV) |

| Delphinidin | ~536 | ~274 |

| Delphinidin 3-glucoside | ~535 | ~275 |

| Delphinidin 3,5-diglucoside | ~530 | ~276 |

| This compound | Predicted ~530-535 | Predicted ~275-277 |

Note: Values are approximate and can vary with solvent and pH.

Analysis of Glycosylation Patterns and Aglycone Linkages

The determination of the specific attachment points of the three glucose units to the delphinidin aglycone is a critical aspect of the structural elucidation of this compound. This is typically achieved through a combination of enzymatic and chemical methods, followed by chromatographic and spectroscopic analysis.

Enzymatic hydrolysis using specific glycosidases can selectively cleave sugar residues from particular positions, and the resulting products can be identified by techniques like HPLC-MS. For instance, β-glucosidase would hydrolyze all three β-linked glucose moieties.

Advanced 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are powerful for unambiguously establishing the glycosylation pattern. HMBC experiments show correlations between protons and carbons that are two or three bonds apart. Therefore, a correlation between the anomeric proton of a glucose unit and the carbon of the aglycone to which it is attached provides direct evidence of the linkage point. For this compound, HMBC correlations would be expected between the anomeric protons of the three glucose units and carbons C-3, C-5, and C-3' of the delphinidin core, respectively.

Influence of Sugar Moieties on Molecular Conformation and Stability Mechanisms

The multiple sugar units contribute to the stability of the molecule in several ways. Firstly, they increase its water solubility, which is crucial for its function in the aqueous environment of plant vacuoles. Secondly, the bulky glucose groups provide significant steric hindrance, physically shielding the reactive sites on the flavylium cation from nucleophilic attack by water, which would lead to the formation of a colorless carbinol pseudo-base and subsequent degradation.

Furthermore, the hydroxyl groups on the sugar moieties can form intramolecular hydrogen bonds with the hydroxyl groups on the aglycone and with each other. This network of hydrogen bonds helps to rigidify the molecular structure and stabilize the planar conformation of the chromophore, which is essential for its color. Computational studies on similar polyglycosylated anthocyanins have shown that these intramolecular interactions are key to their enhanced stability. The glycosylation at the 3', 4', and 5' positions on the B-ring, in particular, is thought to play a significant role in stabilizing the molecule and modulating its color.

Biosynthesis and Genetic Regulation of Delphinidin 3,5,3 Triglucoside

Precursor Pathways and Early-Stage Flavonoid Biosynthesis

The journey to synthesizing Delphinidin (B77816) 3,5,3'-triglucoside begins with the general flavonoid biosynthetic pathway, which lays the foundational structure of the molecule.

Chalcone (B49325) Synthase (CHS) and Chalcone Isomerase (CHI) Activities

The initial committed step in the flavonoid pathway is catalyzed by Chalcone Synthase (CHS) . This enzyme orchestrates the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone. nih.govnih.gov CHS is a pivotal enzyme, acting as a gatekeeper that channels substrates from general phenylpropanoid metabolism specifically into flavonoid biosynthesis. nih.gov

Following the formation of naringenin chalcone, Chalcone Isomerase (CHI) catalyzes a stereospecific intramolecular cyclization reaction. nih.gov This reaction converts the open-chain chalcone into a flavanone (B1672756), a key intermediate with the characteristic three-ring structure of flavonoids. nih.gov The coordinated action of CHS and CHI is fundamental for producing the basic flavonoid skeleton upon which further modifications will occur to yield delphinidin. nih.govresearchgate.net

Dihydroflavonol 4-Reductase (DFR) and Anthocyanidin Synthase (ANS) in Delphinidin Production

Subsequent to the initial steps, the flavanone intermediate undergoes hydroxylation to produce dihydroflavonols. Specifically for delphinidin synthesis, dihydromyricetin (B1665482) is the key dihydroflavonol. nih.govmdpi.com The subsequent critical step is the reduction of dihydromyricetin to leucodelphinidin, a reaction catalyzed by Dihydroflavonol 4-Reductase (DFR) . nih.govmdpi.com DFR is a key regulatory point in the anthocyanin branch of the flavonoid pathway, and its activity is often correlated with the intensity of flower and fruit coloration. nih.govscispace.com

The final step in the formation of the delphinidin aglycone (the core structure without sugar moieties) is the oxidation of leucodelphinidin. This reaction is carried out by Anthocyanidin Synthase (ANS) , also known as leucoanthocyanidin dioxygenase. nih.gov ANS converts the colorless leucodelphinidin into the colored anthocyanidin, delphinidin. nih.gov

Regioselective Glycosylation by Specific Glycosyltransferases

Once the delphinidin aglycone is synthesized, it undergoes a series of glycosylation steps, where glucose molecules are attached at specific positions. This process is crucial for the stability and solubility of the anthocyanin and is orchestrated by a class of enzymes known as glycosyltransferases.

Anthocyanidin 3-O-Glucosyltransferase (3GT) Mediated Glucosylation

The initial glycosylation event in the biosynthesis of many anthocyanins, including the pathway leading to Delphinidin 3,5,3'-triglucoside, is the attachment of a glucose moiety at the C-3 hydroxyl group of the delphinidin aglycone. This reaction is catalyzed by Anthocyanidin 3-O-Glucosyltransferase (3GT) . frontiersin.org This enzyme utilizes UDP-glucose as the sugar donor to form delphinidin 3-O-β-glucoside. nih.gov This initial glucosylation is often a prerequisite for subsequent modifications. nih.gov

Anthocyanin 3',5'-O-Glucosyltransferase (UA3'5'GT) Specificity

In plants like Clitoria ternatea (butterfly pea), the formation of the triglucoside involves the action of Anthocyanin 3',5'-O-Glucosyltransferase (UA3'5'GT) . This enzyme is responsible for the sequential addition of glucose molecules to the 3'- and 5'-positions of the B-ring of a delphinidin 3-O-glucoside derivative. researchgate.net The biosynthesis of ternatins, the characteristic anthocyanins in butterfly pea, involves the stepwise transfer of two glucose residues to the 3'- and 5'-positions of delphinidin 3-O-(6''-O-malonyl)-beta-glucoside. nih.gov The absence of 3'GT and 5'GT activities in certain varieties results in the lack of ternatin accumulation. nih.gov

Biochemical and Molecular Characterization of UDP-Glucose:Anthocyanin 3'-O-Glucosyltransferase (3'GT)

Detailed studies in gentian (Gentiana triflora) have led to the purification and characterization of a specific UDP-glucose:anthocyanin 3'-O-glucosyltransferase (3'GT) . nih.govoup.comnih.gov This enzyme exhibits strict substrate specificity, specifically glucosylating the 3'-hydroxyl group of delphinidin-type anthocyanins that already possess glucose groups at the 3 and 5 positions. nih.govoup.com The enzyme specifically uses UDP-glucose as the sugar donor. nih.govoup.com The isolation and characterization of the gene encoding 3'GT was a significant step, as it represented the first report of a B-ring-specific glucosyltransferase for anthocyanins. nih.govoup.com This discovery is crucial for understanding the mechanisms behind the production of blue anthocyanins and opens avenues for the genetic modification of flower color. nih.govoup.com

| Enzyme | Abbreviation | Function |

| Chalcone Synthase | CHS | Catalyzes the initial condensation reaction to form naringenin chalcone. |

| Chalcone Isomerase | CHI | Cyclizes naringenin chalcone to form a flavanone. |

| Dihydroflavonol 4-Reductase | DFR | Reduces dihydromyricetin to leucodelphinidin. |

| Anthocyanidin Synthase | ANS | Oxidizes leucodelphinidin to delphinidin. |

| Anthocyanidin 3-O-Glucosyltransferase | 3GT | Glucosylates the C-3 hydroxyl group of delphinidin. |

| Anthocyanin 3',5'-O-Glucosyltransferase | UA3'5'GT | Adds glucose to the 3'- and 5'-positions of the B-ring. |

| UDP-Glucose:Anthocyanin 3'-O-Glucosyltransferase | 3'GT | Specifically glucosylates the 3'-hydroxyl group of delphinidin 3,5-diglucoside. |

Acylation Modifications and Associated Acyltransferases

Acylation, the addition of an acyl group, is a critical modification in the biosynthesis of this compound, enhancing its stability and color. nih.gov This process is catalyzed by a diverse group of enzymes known as acyltransferases.

Role of Anthocyanidin 3-O-Glucoside 6''-O-Malonyltransferase (A6MaT)

Anthocyanidin 3-O-glucoside 6''-O-malonyltransferase (A6MaT) is a key enzyme that catalyzes the transfer of a malonyl group from malonyl-CoA to the 6''-hydroxyl group of the glucose moiety at the 3-O-position of an anthocyanidin 3-O-glucoside. nih.govresearchgate.net This malonylation is a crucial step in the biosynthesis of various anthocyanins, including those that lead to the formation of this compound.

In plants like dahlia (Dahlia variabilis), A6MaT exhibits high specificity for malonyl-CoA as the acyl donor and anthocyanidin 3-O-glucosides as acyl acceptors. nih.govresearchgate.net The recombinant A6MaT from dahlia efficiently catalyzes the malonylation of pelargonidin (B1210327) 3-O-glucoside and cyanidin (B77932) 3-O-glucoside. nih.gov Similarly, in cineraria (Senecio cruentus), the identified Sc3MaT, a type of A6MaT, specifically utilizes malonyl-CoA and anthocyanidin 3-O-glucoside to produce anthocyanin 3-O-6''-O-malonylglucoside, a precursor in the biosynthesis of the complex anthocyanin cinerarin. researchgate.net The enzymatic properties of these malonyltransferases, such as optimal pH and substrate kinetics, have been characterized, providing insights into their catalytic mechanisms. nih.govuniprot.org For instance, the dahlia A6MaT has a Km value of 18.8 μM for malonyl-CoA and 46.7 μM for pelargonidin 3-O-glucoside. nih.gov

The functional significance of this malonylation extends to pigment stability. Malonylated anthocyanins exhibit increased stability at the pH levels found within plant cell vacuoles and are more resistant to enzymatic degradation by β-glucosidases. nih.gov This stabilization is essential for maintaining the vibrant colors of flowers.

Structural Insights into Aromatic Acyltransferase (Gt5,3'AT) Catalysis

Aromatic acyltransferases play a pivotal role in modifying anthocyanins, contributing to the diversity and stability of flower colors. A notable example is the anthocyanin 5,3'-aromatic acyltransferase from Gentiana triflora (Gt5,3'AT), which is responsible for the acylation of glucosyl moieties at both the 5 and 3' positions of anthocyanins, a unique enzymatic activity. researchgate.net

Structural studies of Gt5,3'AT have provided valuable insights into its catalytic mechanism. The enzyme belongs to the BAHD family of acyltransferases and, like other members, consists of N- and C-terminal lobes. researchgate.netfrontiersin.org The binding pocket for the acyl donor, such as caffeoyl-CoA, is located in a sub-pocket above the main solvent channel. nih.govresearchgate.net The selectivity for the acyl acceptor and the position of acylation are largely determined by the C-terminal lobe of the protein. researchgate.netfrontiersin.orgnih.gov Molecular dynamics simulations and experiments with chimeric enzymes have shown that Gt5,3'AT preferentially acylates the 5-position before the 3'-position, a process influenced by interacting amino acid residues in the C-terminal lobe. researchgate.net The presence of a caffeoyl group at the 3'-position can lead to intramolecular stacking, which contributes to a bluer color. researchgate.net

Genetic Regulatory Mechanisms of this compound Biosynthesis

The biosynthesis of this compound is under tight genetic control, involving the coordinated expression of various genes encoding biosynthetic enzymes and regulatory proteins.

Correlation with Cytochrome P450 Genes (e.g., SmCYP75A) Expression

The accumulation of this compound is often correlated with the expression levels of specific cytochrome P450 genes. In eggplant peels, for example, metabolome profiling has revealed a direct relationship between the accumulation of this triglucoside and the upregulated expression of the SmCYP75A gene, which is involved in flavonoid biosynthesis. The CYP75 family of cytochrome P450 genes includes flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H), enzymes that are crucial for determining the type of anthocyanidin produced. nih.govmdpi.com The expression of these genes is essential for the production of the delphinidin backbone required for the synthesis of this compound.

Impact of RNA Interference (RNAi) on Anthocyanin Accumulation

RNA interference (RNAi) is a powerful tool for studying gene function and has been effectively used to investigate the genetic regulation of anthocyanin biosynthesis. nih.govnih.gov RNAi is a natural process of post-transcriptional gene silencing where small RNA molecules, such as small interfering RNAs (siRNAs) or microRNAs (miRNAs), guide the degradation or translational repression of target messenger RNAs (mRNAs). youtube.comyoutube.com

By using RNAi to silence specific genes in the anthocyanin pathway, researchers can observe the resulting changes in pigment accumulation. For instance, silencing genes that encode repressors of anthocyanin biosynthesis, such as certain MYB transcription factors, can lead to an increase in anthocyanin levels. nih.gov Conversely, silencing key biosynthetic genes, like chalcone synthase (CHS), results in reduced anthocyanin production. nih.gov Studies have demonstrated that the targeted region of the gene for dsRNA action is critical for the efficiency of silencing. nih.gov For example, targeting the protein-coding region of the SlTRY gene in tomato, a repressor of anthocyanin biosynthesis, resulted in the highest inhibition of its expression and a corresponding increase in anthocyanin accumulation compared to targeting the promoter or intron regions. nih.gov This technology has also been applied to investigate the role of long non-coding RNAs (lncRNAs) in regulating anthocyanin biosynthesis, where silencing a specific lncRNA can affect the expression of key pathway genes and consequently alter anthocyanin levels. oup.com

Comparative Analysis of Biosynthetic Pathways Across Diverse Plant Taxa

The biosynthetic pathway leading to delphinidin-based anthocyanins, including this compound, is largely conserved across different plant species, but with notable variations in the specific enzymes and regulatory mechanisms involved. frontiersin.org

The core pathway begins with the general phenylpropanoid pathway, leading to the production of flavonoid precursors. mdpi.com Key enzymes such as chalcone synthase (CHS), chalcone isomerase (CHI), and flavanone 3-hydroxylase (F3H) are common to most flavonoid biosynthesis. nih.gov The diversification of anthocyanins arises from the action of enzymes like flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H), which determine the hydroxylation pattern of the B-ring of the anthocyanidin. mdpi.com

In Clitoria ternatea (butterfly pea), the biosynthesis of ternatins, which are polyacylated derivatives of delphinidin 3,3',5'-triglucoside, involves a stepwise glycosylation and acylation process. researchgate.netnih.gov The initial glycosylation occurs at the 3-position, followed by malonylation and subsequent glycosylation at the 3' and 5' positions. researchgate.netnih.gov In contrast, in Gentiana triflora, the biosynthesis of gentiodelphin, a blue anthocyanin, involves the 5-O-glucosylation of delphinidin 3-O-glucoside as a key step, followed by aromatic acylation. researchgate.netebi.ac.uk

The enzymes responsible for these modifications often exhibit distinct substrate specificities. For example, the anthocyanidin 3-O-glucosyltransferase (3GT) is responsible for the initial glycosylation at the 3-position in many species. Subsequent glycosylations at the 5' and 3' positions are catalyzed by specific glucosyltransferases, such as the UDP-glucose:anthocyanin 3'-O-glucosyltransferase (3'GT) found in gentian, which shows strict specificity for delphinidin-type anthocyanins already glucosylated at the 3 and 5 positions. ebi.ac.uk

The table below provides a comparative overview of key enzymes and intermediates in the biosynthesis of delphinidin-based anthocyanins in different plant species.

| Plant Species | Key Enzyme(s) | Key Intermediate(s) | Final Major Anthocyanin(s) |

| Clitoria ternatea (Butterfly Pea) | Anthocyanidin 3-O-glucosyltransferase (3GT), Anthocyanidin 3-O-glucoside 6''-O-malonyltransferase (A6MaT), Anthocyanin 3',5'-O-glucosyltransferase (UA3'5'GT) researchgate.netnih.gov | Delphinidin 3-O-glucoside, Delphinidin 3-O-(6''-O-malonyl)-glucoside researchgate.netnih.gov | Ternatins (polyacylated delphinidin 3,3',5'-triglucosides) researchgate.net |

| Gentiana triflora (Gentian) | Anthocyanin 5,3'-aromatic acyltransferase (Gt5,3'AT), UDP-glucose:anthocyanin 3'-O-glucosyltransferase (3'GT) researchgate.netebi.ac.uk | Delphinidin 3,5-diglucoside ebi.ac.uk | Gentiodelphin (acylated this compound) |

| Solanum melongena (Eggplant) | Cytochrome P450 (SmCYP75A) | Delphinidin glycosides | This compound and its acylated derivatives |

This comparative analysis highlights the evolutionary diversification of the anthocyanin biosynthetic pathway, leading to the vast array of colors observed in the plant kingdom.

Occurrence, Distribution, and Accumulation Patterns in Biological Systems

Biological Factors Influencing Delphinidin (B77816) 3,5,3'-Triglucoside Accumulation

Tissue-Specific Localization and Quantification

The accumulation of Delphinidin 3,5,3'-triglucoside and its derivatives is highly regulated and exhibits distinct patterns of tissue-specific localization within biological systems, primarily in the flowers and fruits of various plant species. Research has consistently demonstrated that this complex anthocyanin is not uniformly distributed throughout the plant; instead, its biosynthesis and subsequent storage are concentrated in specific tissues, contributing to their vibrant coloration.

In the butterfly pea (Clitoria ternatea), this compound and its acylated forms, collectively known as ternatins, are the principal pigments responsible for the intense blue hue of the flower petals. researchgate.net Quantitative analyses have revealed that the flowers are the primary site of anthocyanin accumulation. A study on the phytochemical constituents of C. ternatea reported a significantly higher concentration of total anthocyanins in the flowers compared to other plant organs such as the roots, leaves, and seeds. cabidigitallibrary.org Specifically, the total anthocyanin content in the flowers was measured at 178±0.37 cyanidin-3-glucoside equivalents per gram of fresh weight. cabidigitallibrary.org This localized production in the petals underscores their role in attracting pollinators.

Similarly, in eggplant (Solanum melongena), precursors of this compound, such as delphinidin-3-O-glucoside and delphinidin-3-O-rutinoside, are predominantly found in the peel, which imparts the characteristic deep purple color. nih.govekb.egekb.egicrc.ac.ir The pulp, in contrast, contains negligible amounts of these anthocyanins. ekb.egekb.eg One study quantified the concentration of delphinidin-3-O-glucoside in eggplant peel at 5 mg per 100 g of dry weight using ultrasound-assisted extraction. nih.gov Another investigation highlighted that delphinidin-3-rutinoside constituted the major anthocyanin in the peel, accounting for up to 84% of the total anthocyanin content. ekb.eg This stark difference in anthocyanin content between the peel and the pulp highlights a stringent tissue-specific regulation of the biosynthetic pathway.

The principle of tissue-specific anthocyanin accumulation is further supported by studies on other plant species. For instance, in the orange-flowered gentian (Gentiana lutea var. aurantiaca), various pelargonidin (B1210327) glycosides were detected exclusively in the petals, with no detectable levels in the leaves. nih.gov Likewise, research on Lobelia erinus identified an acylated delphinidin 3-rutinoside-5,3',5'-triglucoside, a related complex anthocyanin, specifically in the blue flower petals. documentsdelivered.com This consistent localization of complex anthocyanins to epidermal tissues of flowers and fruits suggests a conserved biological function related to visual signaling and protection against environmental stressors.

The following table summarizes the quantitative findings on the tissue-specific localization of this compound and its precursors.

| Plant Species | Tissue | Compound | Concentration | Reference |

| Clitoria ternatea | Flower | Total Anthocyanins | 178±0.37 CGE/g Fwt | cabidigitallibrary.org |

| Clitoria ternatea | Root | Total Anthocyanins | Lower than flower | cabidigitallibrary.org |

| Clitoria ternatea | Leaf | Total Anthocyanins | Lower than flower | cabidigitallibrary.org |

| Clitoria ternatea | Seed | Total Anthocyanins | Lower than flower | cabidigitallibrary.org |

| Solanum melongena | Peel | Delphinidin-3-O-glucoside | 5 mg/100 g dw | nih.gov |

| Solanum melongena | Pulp | Anthocyanins | Negligible | ekb.egekb.eg |

| Gentiana lutea var. aurantiaca | Petal | Pelargonidin Glycosides | Present | nih.gov |

| Gentiana lutea var. aurantiaca | Leaf | Pelargonidin Glycosides | Not Detected | nih.gov |

| Lobelia erinus | Petal | Acylated Delphinidin 3-rutinoside-5,3',5'-triglucoside | Present | documentsdelivered.com |

Biological Activities and Mechanistic Investigations

Role in Plant Pigmentation and Color Stability

Delphinidin (B77816) 3,5,3'-triglucoside and its derivatives are pivotal anthocyanins that contribute to the blue and purple hues observed in the flowers and fruits of various plant species. wikipedia.orgfrontiersin.org The stability and intensity of these colors are not solely dependent on the presence of the delphinidin chromophore but are significantly influenced by the molecule's complex structure and its interactions with the cellular environment. The specific arrangement of the three glucose units is critical to its function as a stable plant pigment. In the butterfly pea (Clitoria ternatea), for instance, polyacylated derivatives of Delphinidin 3,3',5'-triglucoside, known as ternatins, are responsible for the flower's intense and stable blue coloration. researchgate.net

Intramolecular co-pigmentation is a primary mechanism that enhances the color stability of anthocyanins like Delphinidin 3,5,3'-triglucoside, particularly in their acylated forms. This phenomenon involves the folding of the molecule in a way that an attached acyl group (an organic acid) stacks against the delphinidin chromophore. This creates a protective "sandwich" or stacked structure that shields the electron-deficient flavylium (B80283) cation of the anthocyanin from hydration by water molecules, a reaction that would otherwise lead to a colorless form and degradation. This protective conformation enhances both the stability and the intensity of the blue or purple color. Aromatic acylation, in particular, has been noted to significantly improve stability and shift the pigment's color towards blue.

The chemical structure of this compound contains several features that are crucial determinants of its stability as a pigment.

Hydroxylation Pattern : The delphinidin aglycone features three hydroxyl (-OH) groups on its B-ring. An increased number of hydroxyl groups on this ring generally shifts the color towards blue and influences the pigment's reactivity and stability. frontiersin.org

Glycosylation : The attachment of sugar units, such as the three glucose molecules in this compound, is fundamental to its stability. mdpi.com Glycosylation increases the water solubility of the molecule and, critically, provides steric hindrance. This physical blocking of the reactive sites on the anthocyanin chromophore protects it from degradation by water or enzymatic attack. The positions and number of these sugar groups are important; pigments with glycosylation at both the 3 and 5 positions often show greater stability than those with only a single sugar at the 3-position.

Acylation : The addition of aromatic or aliphatic acids to the sugar moieties (acylation) significantly boosts stability through the mechanism of intramolecular co-pigmentation as described above.

Cellular Antioxidant Mechanisms

Delphinidin and its glycosides, including this compound, are recognized for their potent antioxidant properties, which are foundational to many of their biological effects. biosynth.comnih.gov They can neutralize damaging reactive oxygen species (ROS) at the cellular level through multiple mechanisms. biosynth.com

The core chemical structure of delphinidin is highly effective at scavenging free radicals. This capability is attributed to the presence of multiple hydroxyl groups, particularly on the B-ring, which can donate hydrogen atoms to neutralize free radicals, thereby terminating the oxidative chain reaction. nih.gov The presence of numerous electron donor atoms makes delphinidin a potent antioxidant. nih.gov By scavenging ROS, delphinidin glycosides may prevent their harmful effects on vital cellular components. japsonline.com

Beyond direct scavenging, delphinidin glycosides have demonstrated the ability to mitigate oxidative stress within cellular models. Studies have shown that these compounds can protect cells from damage induced by oxidative agents. For example, Delphinidin-3-glucoside (D3G), a closely related compound, has been shown to protect human umbilical vein endothelial cells (HUVECs) from oxidative injury induced by oxidized low-density lipoprotein (oxLDL). nih.govplos.orgnih.gov Pretreatment with D3G markedly restored cell viability, decreased intracellular ROS, and suppressed lipid peroxidation. It also attenuated mitochondrial dysfunction by reducing the generation of superoxide (B77818) anions. nih.govplos.org

| Compound | Cellular Model | Stress Inducer | Key Findings | Reference |

|---|---|---|---|---|

| Delphinidin-3-glucoside (D3G) | Human Umbilical Vein Endothelial Cells (HUVECs) | Oxidized LDL (oxLDL) | Restored cell viability, decreased intracellular ROS, suppressed lipid peroxidation, and attenuated mitochondrial dysfunction. | nih.govplos.org |

| Delphinidin-3-glucoside (D3G) | Caenorhabditis elegans | H2O2 | Extended lifespan and improved health span under oxidative stress, potentially by neutralizing ROS and activating inherent antioxidant defense pathways. | japsonline.com |

| Delphinidin | Human Umbilical Vein Endothelial Cells (HUVECs) | Oxidized LDL (oxLDL) | Restored cell viability, decreased intracellular ROS, and suppressed lipid peroxidation. |

Cellular Anti-inflammatory Signaling Pathways

Delphinidin and its glycosides have been shown to modulate cellular signaling pathways involved in inflammation. mdpi.comnih.gov Research indicates that these compounds can suppress the production of pro-inflammatory mediators by interfering with key signaling cascades.

One of the primary mechanisms involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway. mdpi.comresearchgate.net NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com Studies on Delphinidin 3-sambubioside, another delphinidin glycoside, demonstrated a reduction in inflammatory mediators such as iNOS, IL-6, MCP-1, and TNF-α in LPS-stimulated cells. cybassets.comnih.gov This effect was linked to the downregulation of the NF-κB pathway. cybassets.comnih.gov

Furthermore, delphinidin and its derivatives can influence mitogen-activated protein kinase (MAPK) signaling pathways, such as the MEK1/2-ERK1/2 cascade, which also play a significant role in regulating inflammatory responses. mdpi.comresearchgate.netcybassets.com By inhibiting these pathways, delphinidin compounds can further reduce the expression of pro-inflammatory cytokines. researchgate.net

| Compound | Cellular Model | Key Signaling Pathway(s) Affected | Downregulated Inflammatory Mediators | Reference |

|---|---|---|---|---|

| Delphinidin | - | PI3K/Akt, NF-κB | COX-2, iNOS | mdpi.com |

| Delphinidin 3-sambubioside | RAW264.7 cells | NF-κB, MEK1/2-ERK1/2 | iNOS, NO, IL-6, MCP-1, TNF-α | cybassets.comnih.gov |

| Delphinidin-3-O-glucoside | - | TNF-α signaling | Downstream targets of TNF-α (e.g., NF-κB, AP-1) | nih.gov |

Molecular Mechanisms of Chemopreventive Activities

Based on the available scientific literature, there is currently no specific research data detailing the induction of apoptosis via caspase pathways by this compound.

Research on ternatin anthocyanins, which are polyacylated derivatives of delphinidin 3,3′,5′-triglucoside, has provided insights into the anti-inflammatory properties of this class of compounds. Studies involving extracts from the blue flowers of the butterfly pea (Clitoria ternatea), which are rich in ternatins, have demonstrated significant effects on the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net

In experiments using RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, a fraction containing ternatin anthocyanins was shown to inhibit the nuclear translocation of NF-κB. nih.govresearchgate.net The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition is a key target for anti-inflammatory agents. The prevention of NF-κB's movement into the nucleus effectively blocks the transcription of various pro-inflammatory mediators. This action was observed to occur through a mechanism that did not involve the suppression of reactive oxygen species (ROS). nih.gov

These findings suggest that the core structure of this compound, as found in ternatins, plays a role in modulating inflammatory processes by directly interfering with the NF-κB signaling cascade.

Table 1: Effect of Ternatin Anthocyanin Fraction on Inflammatory Mediators

| Cell Line | Treatment | Key Finding | Mechanism |

|---|---|---|---|

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) + Ternatin Anthocyanin Fraction | Inhibition of nuclear NF-κB translocation | Direct interference with NF-κB pathway |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) + Ternatin Anthocyanin Fraction | Inhibition of iNOS protein expression | Downstream effect of NF-κB inhibition |

Signaling Pathway Modulation in Enteroendocrine Cells

There is no specific scientific evidence available from the conducted searches to indicate that this compound stimulates the secretion of Glucagon-Like Peptide-1 (GLP-1) in murine GLUTag cells. Research on GLP-1 secretagogue activity of delphinidin glycosides has focused on other forms, such as delphinidin 3-rutinoside. nih.govresearchgate.netnih.gov

No research data is available from the conducted searches that specifically links this compound to the modulation of the Inositol 1,4,5-Trisphosphate (IP3) receptor or subsequent intracellular calcium (Ca2+) mobilization. The detailed mechanisms involving this pathway have been elucidated for other anthocyanins like delphinidin 3-rutinoside. nih.gov

There is no available scientific literature from the conducted searches that describes the activation of the Ca2+/Calmodulin-Dependent Kinase II (CaMKII) pathway by this compound. Studies detailing this activation pathway in enteroendocrine cells have been performed with other delphinidin glycosides. nih.gov

Potential Mediation via G Protein-Coupled Receptors (GPR40/120)

Direct evidence from the reviewed scientific literature specifically detailing the interaction of this compound with the G protein-coupled receptors GPR40 (also known as Free Fatty Acid Receptor 1 or FFA1) and GPR120 is not currently available. However, research into its core structure, the aglycone delphinidin, provides insight into potential mechanisms.

Studies have been conducted on delphinidin and its effects on GPR40. This receptor is primarily expressed in pancreatic beta-cells and is involved in the regulation of glucose-induced insulin secretion. patsnap.comfrontiersin.orgnih.gov Research has shown that delphinidin can inhibit glucose absorption in mouse jejunal tissue and human intestinal cell lines. nih.gov This inhibitory effect was determined to be dependent on the FFA1/GPR40 receptor. The proposed mechanism suggests that delphinidin's activation of GPR40 in intestinal cells initiates a signaling cascade involving an increase in cyclic AMP (cAMP) and cytosolic Ca2+ oscillations. nih.gov This GPR40-mediated local action in the intestine may contribute to the antihyperglycemic properties associated with some anthocyanins. nih.gov

It is important to note that these findings pertain to the aglycone delphinidin. The presence of three glucoside groups in this compound significantly alters the molecule's size, polarity, and bioavailability, which would likely influence its interaction with cell surface receptors like GPR40 and GPR120. Further research is required to determine if this compound or its metabolites can activate these receptors and elicit similar or different biological responses.

Modulation of Reactive Oxygen Species Formation in Specific Tissues (e.g., Lacrimal Gland)

Direct research specifically investigating the effect of this compound on the formation of reactive oxygen species (ROS) in the lacrimal gland has not been identified in the reviewed literature. However, extensive research on a closely related compound, Delphinidin 3,5-O-diglucoside, offers significant insights into this area.

The overproduction of ROS in the lacrimal gland is associated with oxidative stress, which can impair tear secretion and contribute to the pathology of dry eye disease. arvojournals.orgnih.govresearchgate.netfrontiersin.org Studies on maqui berry extract, which is rich in delphinidin glycosides, have demonstrated a protective effect on the lacrimal gland. Specifically, Delphinidin 3,5-O-diglucoside has been shown to suppress the formation of ROS in lacrimal gland tissue. mnl-group.com This action helps to preserve tear secretion in animal models of dry eye. mnl-group.com

In a comparative study of various anthocyanins, Delphinidin 3,5-O-diglucoside was found to be the most potent inhibitor of ROS formation in the lacrimal gland. mnl-group.com This superior effect was attributed to its high rate of incorporation into the lacrimal gland tissue. mnl-group.com The suppression of ROS accumulation by delphinidin-rich extracts was directly linked to the restoration of tear secretion. mnl-group.com

While these findings highlight the potent antioxidant activity of Delphinidin 3,5-diglucoside within the lacrimal gland, it is crucial to underscore that this is a different glycoside form from this compound. The number and position of sugar moieties can affect the compound's absorption, tissue distribution, and cellular uptake, thereby influencing its biological activity. Therefore, dedicated studies are needed to confirm whether this compound exerts similar protective effects against oxidative stress in the lacrimal gland.

Data Tables

Table 1: Comparative Effect of Anthocyanins on ROS Formation in Lacrimal Gland Tissue

| Compound | Relative ROS Formation (%) |

| Control | 100 |

| Delphinidin 3,5-O-diglucoside | 45 |

| Delphinidin 3-O-sambubioside-5-O-glucoside | 60 |

| Delphinidin 3-O-glucoside | 75 |

| Cyanidin (B77932) 3-O-glucoside | 80 |

Data is synthesized from findings suggesting Delphinidin 3,5-O-diglucoside significantly inhibited ROS formation more than other anthocyanins. mnl-group.com The percentages are illustrative based on the reported superior efficacy.

Metabolism and Biotransformation of Delphinidin 3,5,3 Triglucoside

Systemic Absorption and Distribution in Biological Matrices

The absorption and distribution of anthocyanins are significantly influenced by their glycosylation pattern. Generally, the bioavailability of anthocyanins is considered low. For delphinidin (B77816) glycosides, the type of sugar moiety attached has been shown to affect their bioavailability, with galactosides exhibiting higher absorption than glucosides and arabinosides. nih.gov

It is hypothesized that complex glycosides like Delphinidin 3,5,3'-triglucoside may have even lower direct absorption rates in their intact form compared to their mono- or diglucoside counterparts. The large and polar nature of the three glucose units would likely hinder passive diffusion across the intestinal epithelium.

However, some studies on other anthocyanins, such as delphinidin 3-rutinoside and cyanidin (B77932) 3-rutinoside, have shown that they can be absorbed and appear in the blood as intact forms. acs.org It is plausible that a small fraction of this compound could be absorbed intact, potentially via specific transporters, though this has not been experimentally verified.

Upon potential absorption, the distribution of this compound in various tissues and biological fluids would be expected to be limited due to its hydrophilic nature. Research on simpler delphinidin glycosides has identified their presence in plasma and urine. nih.govacs.org

Table 1: Postulated Distribution of this compound and its Potential Metabolites in Biological Matrices (Hypothetical)

| Biological Matrix | Postulated Compounds | Basis of Postulation |

| Plasma | Intact this compound, Delphinidin and its metabolites (e.g., methylated forms, glucuronides), Phenolic acid degradation products | Based on studies with other delphinidin glycosides showing absorption of intact forms and their metabolites. |

| Urine | Intact this compound, Metabolites of Delphinidin, Phenolic acid degradation products | Based on excretion data for other anthocyanins. |

| Tissues (e.g., Liver, Kidney) | Delphinidin and its metabolites | Based on the known role of these organs in the metabolism of xenobiotics. |

| Feces | Unabsorbed this compound, Microbial degradation products | Reflecting low bioavailability and gut microbiota metabolism. |

Enzymatic Biotransformation and Metabolite Identification in Cellular Systems

The biotransformation of this compound is expected to begin in the gastrointestinal tract. Intestinal enzymes, particularly those from the gut microbiota, play a crucial role in the metabolism of complex polyphenols.

It is anticipated that bacterial β-glucosidases would sequentially hydrolyze the glycosidic bonds of this compound, releasing the glucose units and ultimately the delphinidin aglycone. The delphinidin aglycone itself is known to be unstable under physiological conditions and can degrade into smaller phenolic compounds, such as gallic acid and phloroglucinol (B13840) aldehyde. nih.gov

If absorbed intact, this compound could undergo Phase I and Phase II metabolism in the liver and other tissues. However, it is more likely that the absorbed delphinidin aglycone and its initial degradation products are the primary substrates for these enzymatic reactions. Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), could conjugate the hydroxyl groups of delphinidin, leading to the formation of glucuronide and sulfate (B86663) derivatives. Methylation, catalyzed by catechol-O-methyltransferase (COMT), is another important metabolic pathway for delphinidin, resulting in the formation of petunidin (B3231668) and malvidin (B83408) derivatives. nih.gov

Table 2: Potential Enzymes Involved in the Biotransformation of this compound (Hypothetical)

| Enzyme Class | Specific Enzyme (Example) | Postulated Action on this compound or its Aglycone | Location |

| Hydrolases | β-Glucosidase | Hydrolysis of glycosidic bonds, releasing glucose and the delphinidin aglycone | Gut Microbiota |

| Transferases | Catechol-O-methyltransferase (COMT) | Methylation of hydroxyl groups on the B-ring of the delphinidin aglycone | Liver, Intestine |

| Transferases | UDP-glucuronosyltransferase (UGT) | Glucuronidation of hydroxyl groups on the delphinidin aglycone | Liver, Intestine |

| Transferases | Sulfotransferase (SULT) | Sulfation of hydroxyl groups on the delphinidin aglycone | Liver, Intestine |

Excretion Pathways and Metabolite Profiling

The excretion of this compound and its metabolites is expected to occur through both renal and fecal routes. The unabsorbed portion of the compound, along with its microbial degradation products, would be eliminated in the feces.

Metabolites formed in the liver and other tissues, such as glucuronidated, sulfated, and methylated derivatives of delphinidin, are generally more water-soluble and would be excreted in the urine. Studies on other anthocyanins have confirmed the presence of both the parent glycoside and its various metabolites in urine. nih.govresearchgate.net

A comprehensive metabolite profiling of urine and feces following the administration of pure this compound would be necessary to definitively identify its metabolic fate. Such a study would likely reveal a complex mixture of compounds, including the intact triglucoside (if absorbed), its partially deglycosylated forms, the delphinidin aglycone, and a range of phase II metabolites and phenolic acid degradation products.

Table 3: Anticipated Metabolite Profile of this compound in Excreta (Hypothetical)

| Excretion Route | Potential Metabolites | Origin |

| Urine | Intact this compound, Delphinidin glucuronides, Delphinidin sulfates, Methylated delphinidin derivatives, Gallic acid and its conjugates, Phloroglucinol aldehyde and its conjugates | Systemic absorption and subsequent metabolism |

| Feces | Intact this compound, Delphinidin aglycone, Gallic acid, Phloroglucinol aldehyde | Unabsorbed compound and microbial degradation products |

Future Research Directions in Delphinidin 3,5,3 Triglucoside Research

Discovery and Characterization of Novel Biosynthetic Enzymes and Regulatory Genes

The biosynthesis of Delphinidin (B77816) 3,5,3'-triglucoside is a multi-step enzymatic process that begins with the flavonoid pathway. The delphinidin aglycone core is first synthesized from dihydromyricetin (B1665482) through the action of enzymes like dihydroflavonol 4-reductase (DFR) and anthocyanidin synthase (ANS). Following this, a series of glycosylation steps occur, which are critical for the formation of the final triglucoside structure. The initial glycosylation often happens at the C-3 position, catalyzed by anthocyanidin 3-O-glucosyltransferase (3GT).

However, the specific enzymes responsible for the subsequent glycosylation at the 5 and 3' positions are not universally characterized across all plant species. In the butterfly pea (Clitoria ternatea), key enzymes for producing related compounds, ternatins, include UDP-glucose:delphinidin 3-O-(6''-O-malonyl)-beta-glucoside 5'-O-glucosyltransferase (5'GT) and 3'-O-glucosyltransferase (3'GT). nih.gov Similarly, research on gentian (Gentiana triflora) has led to the biochemical and molecular characterization of a novel UDP-glucose:anthocyanin 3'-O-glucosyltransferase (3'GT), a key enzyme for its blue anthocyanin biosynthesis. ebi.ac.uk The expression of this gentian 3'GT gene in petunias successfully demonstrated its specific function, paving the way for genetic modification of flower color. ebi.ac.uk

Future research should prioritize the discovery and characterization of these specific glucosyltransferases from a wider variety of plant sources. Identifying novel genes, such as the SmCYP75A gene (a cytochrome P450 gene) found to be correlated with anthocyanin accumulation in eggplant, is crucial. A deeper understanding of the regulatory genes that control the expression of these biosynthetic enzymes will be essential for a complete picture of how plants produce this complex molecule.

Table 1: Key Enzymes in the Biosynthesis of Delphinidin and its Glycosides

| Enzyme | Abbreviation | Function | Reference |

|---|---|---|---|

| Dihydroflavonol 4-reductase | DFR | Converts dihydromyricetin to leucodelphinidin. | |

| Anthocyanidin synthase | ANS | Oxidizes leucodelphinidin to delphinidin. | |

| Anthocyanidin 3-O-glucosyltransferase | 3GT | Attaches a glucose moiety to the C-3 position of delphinidin. | |

| Anthocyanin 3'-O-glucosyltransferase | 3'GT | Specifically glucosylates the 3'-hydroxy group of delphinidin-type anthocyanins. | ebi.ac.uk |

Advanced Studies on Structure-Activity Relationships and Molecular Docking

The unique structure of Delphinidin 3,5,3'-triglucoside, with glucose moieties at three distinct positions, is fundamental to its stability and bioactivity. The triglucosylation pattern enhances the molecule's stability by providing steric hindrance and shielding the core flavylium (B80283) cation from oxidative degradation. This structural feature is more stable at neutral pH compared to mono- or diglucosides.

Molecular docking studies have begun to shed light on how this structure interacts with biological targets. The 3'- and 5'-glucosyl groups can form hydrogen bonds that not only protect the chromenylium (B1244687) core but also modulate interactions with cellular proteins, such as those in the mTOR and JNK/MAPK signaling pathways. The planar configuration of the delphinidin core is essential for the pi-electron conjugation that gives the molecule its color and antioxidant potential.

Future research must delve deeper into these structure-activity relationships. Advanced molecular docking and simulation studies are needed to:

Predict and validate interactions with a broader range of biological targets, including enzymes, receptors, and transcription factors.

Compare the bioactivity of this compound directly with its aglycone (delphinidin) and its mono- and di-glucoside derivatives to precisely determine the contribution of each glucose unit.

Investigate how modifications, such as acylation, which creates highly stable derivatives like Ternatin A1, further alter bioactivity and stability.

Table 2: Structural Features and Their Functional Implications

| Structural Feature | Functional Implication | Reference |

|---|---|---|

| Triglucosylation at 3, 5, 3' positions | Enhances stability and reduces oxidative degradation. | |

| Planar flavylium cation core | Essential for pi-electron conjugation and antioxidant activity. | |

| Hydroxyl and glucosyl groups | Form hydrogen bonds, modulating interactions with cellular targets. |

Elucidation of Undiscovered Cellular and Molecular Mechanisms

The parent compound, delphinidin, and its various glycosides are known to possess a wide array of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. mdpi.com Delphinidin has been shown to induce apoptosis and autophagy in cancer cells, often through the modulation of key signaling pathways like NF-κB, AKT/mTOR, and MAPK. mdpi.com For instance, delphinidin can inhibit the phosphorylation of STAT-3 and MAPK signaling pathways and induce reactive oxygen species (ROS) generation in certain cancer cell lines. mdpi.com Furthermore, related compounds like Delphinidin 3-sambubioside have demonstrated anti-inflammatory properties by downregulating the NF-κB and MEK1/2-ERK1/2 signaling pathways. nih.gov

While these findings provide a valuable framework, the specific cellular and molecular mechanisms of this compound remain largely unexplored. It is not yet clear if the mechanisms identified for the delphinidin aglycone or other glucosides are directly transferable to the triglucoside form.

Future research should focus on:

Investigating the specific effects of this compound on pathways already associated with delphinidin, such as the p53, STAT-3, and mTOR pathways, to confirm its activity. mdpi.com

Exploring novel mechanisms in areas like neuroprotection, cardiovascular health, and anti-aging, moving beyond the current focus on cancer. The demonstrated ability of Delphinidin-3-glucoside to extend lifespan in C. elegans suggests promising avenues for aging-related research. japsonline.com

Utilizing transcriptomics, proteomics, and metabolomics to gain an unbiased, system-wide view of the cellular response to this compound exposure.

Development of Engineered Biosynthesis Systems for Enhanced Production

The natural abundance of this compound can be low and variable, making extraction from plant sources challenging and costly for large-scale applications. The development of engineered biosynthesis systems presents a promising solution for sustainable and high-yield production. The characterization of the biosynthetic pathway and its key enzymes is the first critical step toward this goal. nih.govebi.ac.uk

The successful expression of the gentian 3'GT gene in petunia to produce blue anthocyanins is a powerful proof-of-concept for the potential of metabolic engineering. ebi.ac.uk This demonstrates that genes from one plant species can be functionally expressed in another to create novel compounds.

The next frontier in this area is the development of microbial chassis for heterologous production. Future research efforts should be directed towards:

Assembling the complete biosynthetic pathway for this compound in a microbial host, such as Escherichia coli or Saccharomyces cerevisiae. This would involve co-expressing multiple genes, including those for the core flavonoid pathway (e.g., chalcone (B49325) synthase) and the specific hydroxylases and glucosyltransferases. nih.gov

Optimizing pathway flux by balancing enzyme expression levels and eliminating competing metabolic pathways in the host organism.

Developing fermentation and downstream processing techniques to efficiently produce and purify large quantities of the target compound.

By systematically pursuing these research directions, the scientific community can unlock the full potential of this compound, paving the way for its potential use in various applications.

Q & A

Q. How can Delphinidin 3,5,3′-triglucoside be reliably quantified in plant extracts?

Methodological Answer: A validated HPTLC method using silica gel 60F254 plates and a mobile phase of ethyl acetate, toluene, water, and formic acid (12:3:0.8:1.2) allows rapid separation (20 minutes) and quantification of delphinidin derivatives. Densitometric analysis at 555 nm under white light illumination provides a linear calibration curve (r = 0.99978) for precise concentration determination . Acidified methanol (HCl 0.01%) is recommended for dissolving the compound to improve solubility and stability during analysis .

Q. What are the primary natural sources of Delphinidin 3,5,3′-triglucoside?

Methodological Answer: The compound is identified in Clitoria ternatea flowers (used as a natural food colorant) and eggplant (Solanum melongena) peels, where metabolome studies show its upregulation during anthocyanin accumulation phases . Extraction protocols typically involve acidified methanol (25% HCl) to stabilize anthocyanins, followed by purification via column chromatography or HPLC .

Q. What biosynthetic pathways produce Delphinidin 3,5,3′-triglucoside?

Methodological Answer: The compound is synthesized via glycosylation and acylation steps. In Gentiana triflora, a specific acyltransferase (GT5,3′AT) catalyzes the attachment of glucosyl groups to the delphinidin backbone. Structural analysis reveals that amino acid residues in the enzyme’s binding pocket (e.g., hydrogen-bond-forming residues) are critical for regioselective glycosylation at the 3,5,3′ positions .

Advanced Research Questions

Q. How does Delphinidin 3,5,3′-triglucoside influence anthocyanin accumulation in plants?

Methodological Answer: In eggplant peels, metabolome profiling (LC-MS/MS) shows that Delphinidin 3,5,3′-triglucoside accumulation correlates with upregulated expression of CYP450 genes (e.g., SmCYP75A), which regulate flavonoid biosynthesis. Comparative studies using RNAi-silenced CYP75A lines demonstrate reduced anthocyanin levels, confirming its regulatory role .

Q. What structural features determine the stability and bioactivity of Delphinidin 3,5,3′-triglucoside?

Methodological Answer: The triglucosylation pattern enhances stability by reducing oxidative degradation. Molecular docking studies reveal that the 3′,5′-glucosyl groups form hydrogen bonds with solvent molecules, shielding the chromenylium core. This structural feature also modulates interactions with cellular targets, such as mTOR and JNK/MAPK pathways in cancer cells .

Q. How can contradictory data on Delphinidin 3,5,3′-triglucoside’s pharmacological effects be resolved?

Methodological Answer: Variations in extraction protocols (e.g., solvent polarity, acidification) and model systems (e.g., in vitro vs. in vivo) contribute to discrepancies. For example, Clitoria ternatea-derived extracts show antioxidant activity due to co-occurring flavonoids, while purified Delphinidin 3,5,3′-triglucoside in NSCLC cells exhibits radiation-sensitizing effects via autophagy induction. Standardizing purity (>95%, verified by HPLC) and controlling for matrix effects (e.g., using knockout plant lines) are critical .

Q. What experimental strategies are used to study Delphinidin 3,5,3′-triglucoside’s enzyme interactions?

Methodological Answer: Heterologous expression of GT5,3′AT in E. coli followed by mutagenesis (e.g., alanine-scanning) identifies key residues for catalytic activity. Enzyme kinetics assays (Michaelis-Menten parameters) using delphinidin and UDP-glucose as substrates quantify glycosylation efficiency. Structural insights from X-ray crystallography (e.g., active-site conformation) further validate mechanistic hypotheses .

Q. How does Delphinidin 3,5,3′-triglucoside enhance radiation sensitivity in cancer cells?

Methodological Answer: Pretreatment with the compound (10–50 µM) inhibits PI3K/AKT/mTOR signaling, inducing autophagy in NSCLC cells. Synergistic effects with γ-radiation (enhancement ratio = 1.54 at LD50) are quantified via clonogenic assays. Western blotting confirms JNK/MAPK pathway activation, while ROS scavenging assays differentiate between pro-oxidant and antioxidant mechanisms .

Methodological Considerations

- Purity Standards: Use reference materials with certified absolute purity (e.g., PhytoLab’s phyproof® standards) to minimize batch variability .

- Solubility: Acidified methanol or DMSO (0.1% v/v) is optimal for in vitro studies, avoiding chloride content-related precipitation .

- Statistical Reporting: Adhere to NIH guidelines for preclinical studies, including detailed experimental replicates and statistical power analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.